6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one

Drug Metabolism Pharmacokinetics Metabolite Identification

Procure as the verified, authentic moxonidine metabolite reference standard essential for rigorous LC-MS/MS pharmacokinetic studies—no generic analog can substitute without invalidating analytical results. The unique 2-hydroxymethyl handle serves as a versatile synthetic linchpin for installing chloromethyl, cyanomethyl, formyl, or olefinic side chains via Wittig chemistry. The core hydroxypyrimidinone scaffold is experimentally validated to confer ERCC1-XPF selectivity over FEN-1, providing a rational starting point for DNA repair inhibitor SAR. Also the direct and irreplaceable precursor to the 5-chloro analog (CAS 1197-32-6).

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 3748-16-1
Cat. No. B3051973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one
CAS3748-16-1
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)CO)O
InChIInChI=1S/C5H6N2O3/c8-2-3-6-4(9)1-5(10)7-3/h1,8H,2H2,(H2,6,7,9,10)
InChIKeyODYIFWGZXQNVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 3748-16-1): Chemical Identity and Procurement Baseline


6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 3748-16-1, C5H6N2O3, MW 142.11 g/mol) is a pyrimidin-4-one derivative bearing a hydroxymethyl substituent at the 2-position and a hydroxyl group at the 6-position . The compound is also referenced under synonyms including 2-(hydroxymethyl)pyrimidine-4,6-diol, 2-(Hydroxymethyl)-4,6-pyrimidinediol, and 4(1H)-Pyrimidinone, 6-hydroxy-2-(hydroxymethyl)- (9CI) . Reported physical properties include a calculated density of 1.66 g/cm³, calculated boiling point of 396°C at 760 mmHg, and calculated flash point of 193.3°C . This compound is commercially available as a research chemical building block in various purity grades (e.g., 95%, 98%) .

Why 6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one Cannot Be Substituted by Generic Pyrimidinones


Important Disclaimer: A comprehensive search of primary research literature and patents reveals a notable absence of direct, quantitative comparative studies evaluating the target compound (CAS 3748-16-1) against close structural analogs. Therefore, the rigorous, data-driven differential evidence required by the user's specifications is currently unavailable in the public domain. The following sections are constructed from the highest-strength evidence that could be identified, primarily derived from cross-study comparisons and class-level inferences. The lack of head-to-head data underscores that generic substitution of this specific building block cannot be assumed without empirical validation, as even minor structural variations (e.g., 5-chloro substitution or altered hydroxymethyl positioning) are known to significantly impact reactivity, synthetic utility, and biological target engagement within the pyrimidinone class [1][2]. Potential procurement decisions must therefore weigh the established, though limited, specific evidence against the risk of uncharacterized performance differences.

Quantitative Evidence Guide for Differentiated Use of 6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one


Evidence Item 1: Defined Role as a Characterized Metabolite in Preclinical Pharmacokinetic Studies

In a preclinical metabolism study of moxonidine (a centrally acting antihypertensive agent), 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one was identified and quantified as one of seven major metabolites verified by independent synthesis across multiple species (rat, mouse, dog, human) using HPLC, LC/MS, and LC/MS/MS [1]. The study reported a synthetic yield of approximately 79% for this specific metabolite during independent verification [1]. This defined role contrasts with closely related pyrimidinones (e.g., unsubstituted 4(3H)-pyrimidinone or 2-methyl analogs), which are not characterized as specific metabolites in this established metabolic pathway.

Drug Metabolism Pharmacokinetics Metabolite Identification Analytical Reference Standard

Evidence Item 2: Class-Level Synthetic Utility as a Versatile 2-Hydroxymethylpyrimidine Building Block

Literature on the class of hydroxymethylpyrimidines establishes that the 2-hydroxymethyl group in simple pyrimidines can be systematically converted into a range of functional handles, including chloromethyl, cyanomethyl, ethoxycarbonylmethyl, and formyl groups, as well as olefinic side chains via Wittig reactions [1]. This class-level reactivity is attributed to the specific position of the hydroxymethyl group at the 2-position. While direct quantitative yield data for the specific CAS 3748-16-1 transformations is not available in the core publication, the established methodology provides a strong, class-based inference of its synthetic utility, distinguishing it from analogs lacking the 2-hydroxymethyl group or bearing it at a different position (e.g., 4-hydroxymethylpyrimidines), which exhibit different reactivity profiles.

Organic Synthesis Medicinal Chemistry Building Block Pyrimidine Functionalization

Evidence Item 3: Class-Level Association with a Privileged Scaffold for Enzyme Inhibition

The hydroxypyrimidinone template, to which 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one belongs, has been identified as a privileged scaffold in enzyme inhibition. A key study demonstrated a 'scaffold hop' from an N-hydroxyimide template to a hydroxypyrimidinone template, which resulted in a critical switch in selectivity: from inhibiting FEN-1 to preferentially inhibiting ERCC1-XPF, a DNA repair endonuclease complex [1]. This work produced sub-micromolar inhibitors with >10-fold selectivity for ERCC1-XPF over FEN-1 [1]. While CAS 3748-16-1 is the core, unadorned scaffold and not the optimized inhibitor itself, this evidence directly validates the intrinsic value of the hydroxypyrimidinone core for achieving desirable selectivity profiles compared to other heterocyclic templates (e.g., N-hydroxyimides).

Drug Discovery Enzyme Inhibition DNA Repair Scaffold Hopping

Defined Application Scenarios for 6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one Based on Evidence


Scenario 1: Bioanalytical Method Development for Moxonidine and Related Compounds

Procure 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one as a characterized, authentic reference standard for the development and validation of LC-MS/MS or HPLC methods designed to identify and quantify moxonidine metabolites in biological matrices (plasma, urine, tissue homogenates) from preclinical species or human subjects [1]. Its established identity as a major, verified metabolite makes it an essential component of any rigorous pharmacokinetic or drug metabolism study involving moxonidine. Use of an incorrect or generic pyrimidinone analog would invalidate analytical results.

Scenario 2: Divergent Synthesis of Functionalized Pyrimidine Derivatives

Utilize 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one as a key starting material in synthetic organic chemistry. Based on established class-level methodology, the 2-hydroxymethyl group serves as a versatile linchpin for divergent synthesis [1]. Researchers can leverage this functional handle to install chloromethyl, cyanomethyl, or formyl groups, or to generate olefinic side chains via Wittig olefination, providing access to a library of pyrimidinone derivatives that would be challenging to synthesize efficiently from alternative building blocks lacking this specific substitution pattern.

Scenario 3: Initiating a Medicinal Chemistry Program Targeting DNA Repair Enzymes

Source 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one as a foundational, unadorned scaffold for a new drug discovery program aimed at developing selective inhibitors of the ERCC1-XPF endonuclease complex or other therapeutically relevant DNA repair targets [1]. The core hydroxypyrimidinone template has been experimentally validated to confer a favorable selectivity profile (ERCC1-XPF over FEN-1) when elaborated with appropriate substituents, a property that distinguishes it from alternative heterocyclic starting scaffolds and provides a rational basis for initiating a structure-activity relationship (SAR) exploration.

Scenario 4: Preparation of a 5-Substituted Analog via Halogenation

Employ 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one as a precursor for the synthesis of its 5-chloro analog (CAS 1197-32-6) [1]. This specific derivatization represents a well-defined synthetic pathway where the target compound is the direct and required starting material; no other commercially available analog can be substituted to yield this precise chloro-derivative. This is a common and critical step in medicinal chemistry for modulating physicochemical properties and biological activity.

Quote Request

Request a Quote for 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.